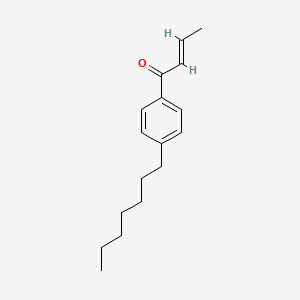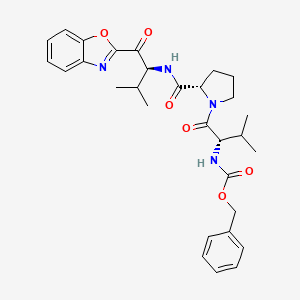
Iodosalinosporamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodosalinosporamide is a derivative of the naturally occurring compound salinosporamide A, which is produced by marine bacteria of the genus Salinispora. This compound is known for its potent proteasome inhibitory activity, making it a promising candidate for anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodosalinosporamide is synthesized by displacing the chloroethyl group at the C-2 position of salinosporamide A with an iodoethyl group . This modification is typically achieved through a series of organic reactions involving halogen exchange under controlled conditions.
Industrial Production Methods: The industrial production of this compound involves microbial fermentation of Salinispora species, followed by extraction and purification of the compound. The fermentation process is optimized to maximize yield, and the compound is then chemically modified to introduce the iodoethyl group .
Chemical Reactions Analysis
Types of Reactions: Iodosalinosporamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships and optimize biological activity .
Scientific Research Applications
Iodosalinosporamide has several scientific research applications, including:
Chemistry: Used as a biochemical tool to study proteasome inhibition and protein degradation pathways.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential anticancer agent due to its potent proteasome inhibitory activity.
Industry: Utilized in the development of new therapeutic agents and as a lead compound for drug discovery.
Mechanism of Action
Iodosalinosporamide exerts its effects by covalently modifying the active site threonine residues of the 20S proteasome. This inhibition of proteasome activity leads to the accumulation of misfolded and defective proteins, ultimately inducing apoptosis in cancer cells . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for regulated protein degradation in eukaryotic cells .
Comparison with Similar Compounds
Salinosporamide A: The parent compound from which iodosalinosporamide is derived. It shares the same bicyclic core structure but has a chloroethyl group instead of an iodoethyl group.
Hydroxy-salinosporamide: Another derivative with a hydroxy group at the C-2 position.
Cyclomarins and Lomaiviticins: Other bioactive compounds produced by marine bacteria with similar proteasome inhibitory activity.
Uniqueness: this compound is unique due to the presence of the iodoethyl group, which enhances its proteasome inhibitory activity and potentially improves its pharmacokinetic properties. This modification distinguishes it from other salinosporamide derivatives and similar compounds .
Properties
Molecular Formula |
C15H20INO4 |
|---|---|
Molecular Weight |
405.23 g/mol |
IUPAC Name |
(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-(2-iodoethyl)-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C15H20INO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 |
InChI Key |
JAZCCWDRHBENHK-SHTIJGAHSA-N |
Isomeric SMILES |
C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCI |
Canonical SMILES |
CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821739.png)
![3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B10821743.png)

![(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821757.png)
![2-[(5S,7R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821758.png)
![(6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one](/img/structure/B10821759.png)


![3-(3,4-Dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid](/img/structure/B10821780.png)




![2-[(5R,8S,12R,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821815.png)
